Cas no 441715-01-1 (2-bromo-5-fluoro-1,3-benzothiazole)

2-bromo-5-fluoro-1,3-benzothiazole Chemical and Physical Properties
Names and Identifiers
-
- 2-Bromo-5-fluorobenzo[d]thiazole
- 2-bromo-5-fluoro-1,3-benzothiazole
- 2-BROMO-5-FLUOROBENZOTHIAZOLE
- DTXSID40591326
- SCHEMBL2432396
- AT22785
- 441715-01-1
- CRPBXAYZSUWBMX-UHFFFAOYSA-N
- EN300-2366272
- AS-76233
-
- MDL: MFCD09749235
- Inchi: InChI=1S/C7H3BrFNS/c8-7-10-5-3-4(9)1-2-6(5)11-7/h1-3H
- InChI Key: CRPBXAYZSUWBMX-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=C1F)N=C(Br)S2
Computed Properties
- Exact Mass: 230.91500
- Monoisotopic Mass: 230.91536g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 0
- Complexity: 157
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 41.1Ų
Experimental Properties
- PSA: 41.13000
- LogP: 3.19790
2-bromo-5-fluoro-1,3-benzothiazole Security Information
2-bromo-5-fluoro-1,3-benzothiazole Customs Data
- HS CODE:2934200090
- Customs Data:
China Customs Code:
2934200090Overview:
2934200090. Other compounds containing a benzothiazole ring. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934200090. other compounds containing in the structure a benzothiazole ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-bromo-5-fluoro-1,3-benzothiazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG564-1g |
2-bromo-5-fluoro-1,3-benzothiazole |
441715-01-1 | 95+% | 1g |
926.0CNY | 2021-07-14 | |
eNovation Chemicals LLC | D765477-5g |
2-BROMO-5-FLUOROBENZOTHIAZOLE |
441715-01-1 | 96% | 5g |
$325 | 2024-06-06 | |
Chemenu | CM373607-1g |
2-Bromo-5-fluorobenzo[d]thiazole |
441715-01-1 | 95%+ | 1g |
$*** | 2023-05-30 | |
eNovation Chemicals LLC | Y1132795-10g |
2-bromo-5-fluorobenzo[d]thiazole |
441715-01-1 | 95% | 10g |
$650 | 2024-07-23 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-OG564-200mg |
2-bromo-5-fluoro-1,3-benzothiazole |
441715-01-1 | 95+% | 200mg |
256.0CNY | 2021-07-14 | |
Alichem | A059003341-5g |
2-Bromo-5-fluorobenzo[d]thiazole |
441715-01-1 | 95% | 5g |
$675.00 | 2023-09-01 | |
Enamine | EN300-2366272-0.1g |
2-bromo-5-fluoro-1,3-benzothiazole |
441715-01-1 | 95% | 0.1g |
$741.0 | 2024-06-19 | |
1PlusChem | 1P00DFU0-5g |
2-BROMO-5-FLUOROBENZOTHIAZOLE |
441715-01-1 | 95% | 5g |
$303.00 | 2024-05-02 | |
1PlusChem | 1P00DFU0-100mg |
2-BROMO-5-FLUOROBENZOTHIAZOLE |
441715-01-1 | 95% | 100mg |
$21.00 | 2024-05-02 | |
1PlusChem | 1P00DFU0-1g |
2-BROMO-5-FLUOROBENZOTHIAZOLE |
441715-01-1 | 95% | 1g |
$88.00 | 2024-05-02 |
2-bromo-5-fluoro-1,3-benzothiazole Related Literature
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Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Jie Zhang,Yuming Guo,Hui Fang,Weili Jia,Han Li,Lin Yang,Kui Wang New J. Chem., 2015,39, 6951-6957
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
Additional information on 2-bromo-5-fluoro-1,3-benzothiazole
Comprehensive Overview of 2-Bromo-5-fluoro-1,3-benzothiazole (CAS No. 441715-01-1): Properties, Applications, and Market Insights
2-Bromo-5-fluoro-1,3-benzothiazole (CAS No. 441715-01-1) is a halogenated heterocyclic compound that has garnered significant attention in pharmaceutical and agrochemical research. This benzothiazole derivative features a bromine atom at the 2-position and a fluorine atom at the 5-position, which enhance its reactivity and potential for diverse applications. The molecular formula C7H3BrFNS and molecular weight of 232.07 g/mol make it a versatile intermediate in organic synthesis.
The unique structural features of 2-bromo-5-fluoro benzothiazole contribute to its wide range of applications. Researchers are particularly interested in its role as a building block for pharmaceutical intermediates, especially in the development of kinase inhibitors and antimicrobial agents. Recent studies highlight its potential in creating novel compounds with enhanced bioactivity, aligning with the growing demand for targeted drug discovery and precision medicine approaches.
From a chemical perspective, 2-bromo-5-fluoro-1,3-benzothiazole exhibits interesting properties that make it valuable for various synthetic pathways. The presence of both bromine and fluorine atoms allows for selective functionalization through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings. These transformations are crucial in modern medicinal chemistry, particularly for creating complex molecules with improved pharmacokinetic profiles.
The compound's thermal stability and solubility characteristics have been subjects of recent investigations. With a melting point typically ranging between 80-85°C, 2-bromo-5-fluoro benzothiazole demonstrates sufficient stability for most synthetic applications. Its solubility profile, showing moderate solubility in common organic solvents like dichloromethane and dimethyl sulfoxide, makes it practical for laboratory-scale reactions and industrial processes alike.
In the context of current research trends, 441715-01-1 has emerged as a key intermediate in developing potential treatments for neurological disorders. The benzothiazole scaffold is known to interact with various biological targets, and the halogen substitutions in this particular derivative may enhance blood-brain barrier penetration. This aligns with the increasing focus on central nervous system drug development to address conditions like Alzheimer's and Parkinson's diseases.
The agrochemical industry has also shown growing interest in 2-bromo-5-fluoro-1,3-benzothiazole derivatives. Recent patents suggest its utility in creating novel pesticides with improved environmental profiles. As the agricultural sector moves toward sustainable crop protection solutions, compounds like this offer opportunities for developing next-generation products with reduced ecological impact.
From a market perspective, the demand for halogenated benzothiazoles has been steadily increasing. The global market for pharmaceutical intermediates is projected to grow significantly, driven by the expanding generic drug sector and increased R&D spending. 2-Bromo-5-fluoro-1,3-benzothiazole occupies a niche but important position in this landscape, with specialty chemical manufacturers reporting consistent inquiries from research institutions and pharmaceutical companies.
Quality control and analytical characterization of CAS 441715-01-1 are critical aspects for researchers and manufacturers. Standard analytical techniques including HPLC, GC-MS, and 1H/13C NMR spectroscopy are routinely employed to verify purity and identity. Recent advancements in analytical chemistry have enabled more precise quantification of impurities, which is particularly important for pharmaceutical applications where stringent purity standards apply.
The synthesis of 2-bromo-5-fluoro benzothiazole typically involves multi-step processes starting from appropriate aniline precursors. Recent process optimization efforts have focused on improving yields and reducing environmental impact through green chemistry approaches. These developments reflect the broader industry trend toward sustainable synthetic methodologies that minimize waste and energy consumption.
Storage and handling recommendations for 2-bromo-5-fluoro-1,3-benzothiazole emphasize standard laboratory precautions. The compound should be stored in tightly sealed containers under inert atmosphere at recommended temperatures to maintain stability. While not classified as highly hazardous, proper personal protective equipment including gloves and eye protection should be used when handling the material, consistent with general laboratory safety protocols.
Looking ahead, the future applications of 441715-01-1 appear promising. Ongoing research explores its potential in materials science, particularly in the development of organic electronic materials. The benzothiazole core has shown interesting photophysical properties that could be valuable for creating novel organic semiconductors or light-emitting materials, aligning with the growing field of organic electronics.
For researchers seeking alternatives or related compounds, several structural analogs of 2-bromo-5-fluoro-1,3-benzothiazole are worth considering. These include various halogenated benzothiazoles with different substitution patterns, each offering distinct reactivity profiles and potential applications. The choice of specific derivative often depends on the desired properties for particular synthetic or biological applications.
In conclusion, 2-bromo-5-fluoro-1,3-benzothiazole (CAS No. 441715-01-1) represents an important building block in modern chemical research and development. Its versatility in pharmaceutical and agrochemical applications, combined with its interesting chemical properties, ensures its continued relevance in scientific innovation. As research progresses, we can anticipate new discoveries that will further expand the utility of this valuable heterocyclic compound across multiple scientific disciplines.
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